2-Amino-5-chloroquinoline-3-carboxylic acid
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Overview
Description
2-Amino-5-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a carboxylic acid group at the third position on the quinoline ring. The unique structure of this compound makes it a valuable entity in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-chloroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the reaction of aniline derivatives with formylating agents such as DMF and POCl3. The reaction conditions often require heating and the presence of catalysts like piperidine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide, triethylamine, and various catalysts are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
2-Amino-5-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-5-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Aminoquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carboxylic acid
Comparison: 2-Amino-5-chloroquinoline-3-carboxylic acid is unique due to the presence of both an amino group and a chlorine atom on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and a broader range of applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
2-amino-5-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-2-1-3-8-5(7)4-6(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
InChI Key |
XXBSGDLMEUFGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C(=C1)Cl)C(=O)O)N |
Origin of Product |
United States |
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